

experimental procedure for Sonogashira coupling with 4-Bromo-2-methylpyridin-3-amine

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Compound of Interest

Compound Name: 4-Bromo-2-methylpyridin-3-amine

Cat. No.: B141327

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Application Note: Sonogashira Coupling of 4-Bromo-2-methylpyridin-3-amine

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of novel heterocyclic compounds, as it can be carried out under mild conditions.[2] This application note provides a detailed experimental protocol for the Sonogashira coupling of **4-Bromo-2-methylpyridin-3-amine** with a terminal alkyne, a key transformation for the generation of a library of substituted alkynylpyridines of pharmacological interest.[3] The procedure is adapted from established methods for structurally similar aminobromopyridines.[1][4][5]

Reaction Principle

The Sonogashira coupling is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][2] The reaction mechanism involves a catalytic cycle where the palladium(0) species undergoes oxidative addition with the aryl bromide. This is followed by a transmetalation step with a copper acetylide, which is formed in situ from the terminal alkyne and the copper(I) salt. The cycle is completed by reductive elimination of the final product, regenerating the palladium(0) catalyst.[1]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the Sonogashira coupling of **4-Bromo-2-methylpyridin-3-amine** with a representative terminal alkyne, phenylacetylene.

Materials:

- **4-Bromo-2-methylpyridin-3-amine**
- Phenylacetylene
- Palladium(II) trifluoroacetate ($\text{Pd}(\text{CF}_3\text{COO})_2$) or Bis(triphenylphosphine)palladium(II) dichloride ($\text{PdCl}_2(\text{PPh}_3)_2$)
- Copper(I) iodide (CuI)
- Triphenylphosphine (PPh_3) (if using $\text{Pd}(\text{CF}_3\text{COO})_2$)
- Triethylamine (Et_3N)
- Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
- Magnetic stirrer and heating plate
- Thin Layer Chromatography (TLC) plates (silica gel)
- Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

- Reaction Setup:
 - To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., $\text{Pd}(\text{CF}_3\text{COO})_2$, 2.5 mol%) and, if required, the ligand (e.g., PPh_3 , 5 mol%).
- [\[4\]](#)[\[5\]](#)

- Add the copper(I) iodide (CuI, 5 mol%).[\[4\]](#)[\[5\]](#)
- Add anhydrous solvent (e.g., DMF, 2.0 mL per 0.5 mmol of the bromo-pyridine).[\[4\]](#)
- Stir the mixture for 30 minutes at room temperature to ensure catalyst activation.[\[4\]](#)
- Addition of Reactants:
 - To the catalyst mixture, add **4-Bromo-2-methylpyridin-3-amine** (1.0 eq).
 - Add the terminal alkyne (e.g., phenylacetylene, 1.2 eq).[\[6\]](#)
 - Add the amine base (e.g., triethylamine, 1 mL per 0.5 mmol of the bromo-pyridine).[\[4\]](#)
- Reaction Conditions:
 - Heat the reaction mixture to 100°C with vigorous stirring.[\[4\]](#)[\[5\]](#)
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3 hours).[\[4\]](#)
- Work-up:
 - Upon completion, cool the reaction mixture to room temperature.
 - Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.[\[7\]](#)
 - Filter the mixture through a pad of Celite to remove the catalyst residues and salts, washing the pad with additional organic solvent.[\[7\]](#)
 - The filtrate can be washed with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[\[1\]](#)
- Purification:
 - Concentrate the organic phase under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and petroleum ether) to afford

the desired 3-amino-2-methyl-4-(phenylethynyl)pyridine.[4]

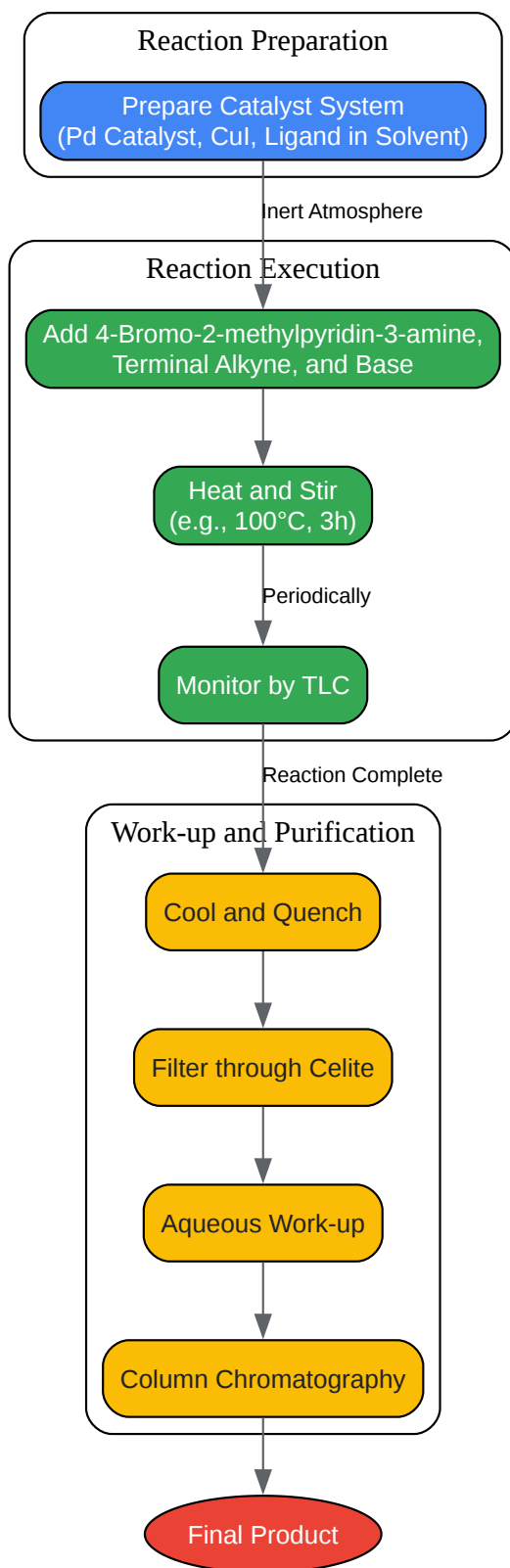
Data Presentation

The following table summarizes typical reaction conditions for the Sonogashira coupling of aminobromopyridine derivatives, which can be used as a starting point for optimizing the reaction with **4-Bromo-2-methylpyridin-3-amine**.

Entr y	Aryl Halid e	Alky ne	Pd Catal yst (mol %)	Cu Catal yst (mol %)	Base	Solv ent	Tem p. (°C)	Time (h)	Yield (%)	Refer ence
1	2-Amino-3-bromopyridine	Phenylacetylene	Pd(CF ₃ COO) ₂ (2.5)	CuI (5)	Et ₃ N	DMF	100	3	>90	[4] [6]
2	2-Amino-3-bromopyridine	Cyclopropylacetylene	Pd(CF ₃ COO) ₂ (2.5)	CuI (5)	Et ₃ N	DMF	100	3	88	[6]
3	2-Amino-3-bromo-5-methylpyridine	Phenylacetylene	Pd(CF ₃ COO) ₂ (2.5)	CuI (5)	Et ₃ N	DMF	100	3	up to 93	[6]
4	Iodopyridines	Various terminal alkynes	PdCl ₂ (PPh ₃) ₂ (5)	CuI (5)	Et ₃ N	DMF	65	-	good to excellent	[3]
5	2-Bromo-4-methyl	Phenylacetylene	PdCl ₂ (PPh ₃) ₂ (5)	CuI (5)	Et ₃ N	DMF	65	6-12	-	[7]

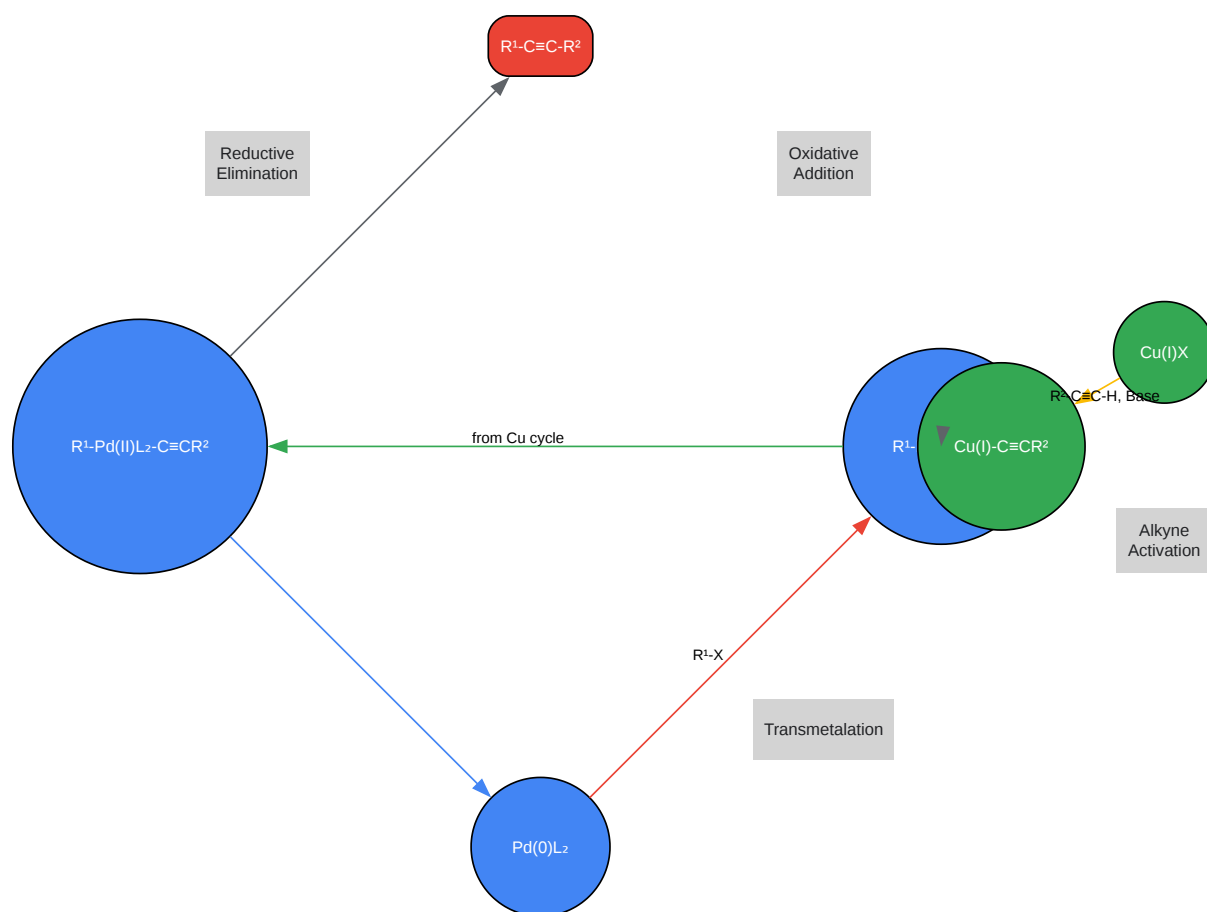
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Visualizations



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Caption: General experimental workflow for the Sonogashira coupling.



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Caption: Catalytic cycles of the Sonogashira coupling reaction.

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